molecular formula C9H14O4 B562259 Caprolactone acrylate CAS No. 110489-05-9

Caprolactone acrylate

Cat. No.: B562259
CAS No.: 110489-05-9
M. Wt: 186.207
InChI Key: RZFODFPMOHAYIR-UHFFFAOYSA-N
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Description

Caprolactone acrylate is a versatile chemical compound that combines the properties of caprolactone and acrylate. It is widely used in the production of high-performance polymers, coatings, adhesives, and biomedical materials. The compound is known for its excellent mechanical properties, biodegradability, and compatibility with other materials, making it a valuable component in various industrial and scientific applications.

Mechanism of Action

The mechanism of action of Caprolactone acrylate involves the formation of homopolymers and copolymers. It can be prepared with acrylic acid and its salts, amides and esters, and with methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc .

Safety and Hazards

Caprolactone acrylate may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It should be stored under air, never under inert gases, and the storage temperature must not exceed 35 °C .

Future Directions

Caprolactone acrylate has been used in various applications such as automotive, coil, plastic and elastomer protective coatings, cementitious coatings, powder coatings, adhesives, UV cure and graphic arts . It offers distinct advantages in UV/EB cured systems including their inherently low viscosities . Future research may focus on harnessing the full potential of this technology in the fashion and textile industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Caprolactone acrylate is typically synthesized through the ring-opening polymerization of ε-caprolactone followed by acrylation. The process involves the following steps:

    Ring-Opening Polymerization: ε-Caprolactone is polymerized using an initiator such as stannous octoate or other catalysts.

    Acrylation: The resulting polycaprolactone is then reacted with acryloyl chloride or acrylic acid in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Properties

IUPAC Name

oxepan-2-one;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2.C3H4O2/c7-6-4-2-1-3-5-8-6;1-2-3(4)5/h1-5H2;2H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFODFPMOHAYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O.C1CCC(=O)OCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88651-86-9, 210543-78-5
Record name 2-Oxepanone, homopolymer, 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88651-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, polymer with 2-oxepanone, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210543-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110489-05-9
Record name 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester
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Record name 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester
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Synthesis routes and methods I

Procedure details

A 2000 ml glass reaction flask was equipped with a stirrer, thermometer and condenser, Dean-Stock trap air inlet and heating mantle and used as the reaction vessel. 300 grams of a trihydroxyfunctional polycaprolactone polyol with an average hydroxyl number of 310 and an average molecular weight of 540 (TONE-0305 obtained from Union Carbide Corporation), 88.4 g. of glacial acrylic acid, 150 ml. of benzene, 5 ml. of concentrated sulfuric acid and 5 g. of hydroquinone were added to the reaction flask at room temperature. The contents of the flask were then heated to about 85° C. over a period of one hour and maintained at reflux at atmospheric pressure until no further water was produced (about 4.5 hours). During the reaction, air was continually bubbled through the reaction. The reaction mixture was cooled to about 60° C. in a separatory funnel and about 50 ml of benzene added. Then, about 200 g of a 15 percent aqueous sodium hydroxide solution was dripped through the separatory funnel. A second aliquot of 200 g of a 15 percent aqueous sodium hydroxide solution was added and then the contents shaken. Excess acid and hydroquinone inhibitor were washed out by shaking the solution three times with 50 g of a 15 percent aqueous sodium hydroxide solution. After the contents settled, 10 g of magnesium sulfate was added while stirring to remove any remaining water, then the contents filtered to remove the magnesium sulfate. 100 parts per million of methylethyl hydroquinone based on the final product was added and the contents were then stripped of solvent. A 60 to 70% yield was obtained. The product had a viscosity of 250 centipoise.
[Compound]
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glass
Quantity
2000 mL
Type
reactant
Reaction Step One
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polycaprolactone polyol
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300 g
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hydroxyl
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310
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Synthesis routes and methods II

Procedure details

An acid-terminated caprolactone acrylate was prepared by combining 37.0 g of phthalic anhydride, 19.25 g of hexahydrophthalic anhydride, and 129.0 g of TONE Monomer M-100 in a glass, four-neck reaction flask equipped with a stirrer, a thermometer, an air inlet and an air outlet, and heating them at 125° C. for 3.5 hours. The product was recovered and found to have an Acid Number of 114 and a viscosity of 1690 cp when measured at 25° C.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
19.25 g
Type
reactant
Reaction Step Two

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